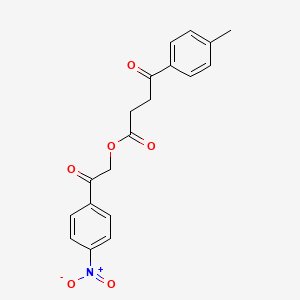
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea, also known as BDFU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDFU is a urea derivative that has been synthesized through a series of chemical reactions, and its unique structure has made it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
In agriculture, this compound inhibits the growth of weeds by interfering with the biosynthesis of amino acids, which are essential for plant growth. Similarly, this compound inhibits the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, this compound has been found to induce apoptosis in cancer cells, which leads to their death. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's patients.
In agriculture, this compound inhibits the growth of weeds and fungi by interfering with their biosynthesis of essential compounds, which can lead to their death.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea in lab experiments is its unique structure, which allows for the investigation of its various properties and applications. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with.
However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, this compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the investigation of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea. In medicinal chemistry, this compound could be further explored for its potential as an anticancer agent and as a treatment for Alzheimer's disease. Additionally, this compound could be investigated for its potential as a treatment for other neurodegenerative diseases.
In agriculture, this compound could be further studied for its herbicidal and fungicidal properties, and its potential use in crop protection. Additionally, this compound could be explored for its potential as a plant growth regulator.
In material science, this compound could be investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles. Its unique structure and properties make it an attractive candidate for further investigation in this field.
Synthesis Methods
The synthesis of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea involves several steps, starting with the reaction of 2-bromo-4,6-difluoroaniline with 3-methylphenyl isocyanate to form the corresponding urea derivative. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified through recrystallization.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been explored as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In agriculture, this compound has been studied for its herbicidal properties, as it has been shown to inhibit the growth of certain weeds. Furthermore, this compound has been investigated for its potential use as a fungicide, as it has been found to inhibit the growth of certain fungi.
In material science, this compound has been explored for its potential use in the synthesis of new materials, such as polymers and nanoparticles. Its unique structure and properties make it an attractive candidate for further investigation in this field.
properties
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2N2O/c1-8-3-2-4-10(5-8)18-14(20)19-13-11(15)6-9(16)7-12(13)17/h2-7H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAVOYQHMPYKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)

![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)
![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)